2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Overview
Description
2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a useful research compound. Its molecular formula is C21H21BN2Si and its molecular weight is 340.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Thin-Film Transistor Applications
A study by Lu et al. (2010) synthesized and characterized derivatives of 1,3,2-diazaboroine, which includes compounds structurally similar to the requested chemical. These compounds were investigated for their potential use in organic field-effect transistors (OFETs). The research found that annealing treatment can optimize the organic active layer and increase charge carrier mobility, indicating potential applications in electronic devices (Lu, Bolag, Nishida, & Yamashita, 2010).
Fluorescent Probes for Metal Ion Detection
Li et al. (2022) explored the synthesis of polymers incorporating 2-(4-Vinylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine and similar compounds. These polymers exhibit solvatochromic fluorescence and have been successfully used as sensitive and selective fluorescent sensors for detecting metal ions like Fe3+ and Cr3+, highlighting their potential in sensory applications (Li, Sheng, Sun, Wan, Liu, Qian, & Chen, 2022).
Crystal Structure Analysis
A study conducted by Slabber et al. (2011) analyzed compounds structurally related to 2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, focusing on their crystal structures. This research provides insights into the physical properties of these compounds, which is crucial for their application in materials science and engineering (Slabber, Akerman, & Robinson, 2011).
Heterocyclic Aromatic Compound Synthesis
Research by Li et al. (2008) describes the synthesis of a compound closely related to the one , focusing on its potential in the field of organic chemistry. The study involves synthesizing new heterocyclic aromatic compounds, which could have implications in the development of new materials or pharmaceuticals (Li, Gomes, Gomes, & Duarte, 2008).
Properties
IUPAC Name |
2-[4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)phenyl]ethynyl-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BN2Si/c1-25(2,3)15-14-16-10-12-18(13-11-16)22-23-19-8-4-6-17-7-5-9-20(24-22)21(17)19/h4-13,23-24H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPMEHWNLKPBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.